molecular formula C12H10N2O5 B3008063 N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 432009-46-6

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3008063
CAS No.: 432009-46-6
M. Wt: 262.221
InChI Key: KSBLEPFZGOZNGQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6 of the chromene ring and an N,N-dimethyl carboxamide moiety at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound arises from the electron-withdrawing nitro group and the tertiary amide functionality, which influence its physicochemical behavior and interaction with biological targets.

Properties

IUPAC Name

N,N-dimethyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-13(2)11(15)9-6-7-5-8(14(17)18)3-4-10(7)19-12(9)16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBLEPFZGOZNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: Formation of N,N-dimethyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Carboxamides

Compound Name (Example) Position 6 Substituent Position 3 Substituent Key Reference
N,N-Dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide NO₂ N,N-dimethylcarboxamide
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide OCH₃ N,N-dibenzylcarboxamide
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide OCH₃ N-(3-chloro-2-methylphenyl)amide

Table 2: Predicted Physicochemical Properties

Property Target Compound N,N-Dibenzyl-6-methoxy analog N-(2,4-Dimethoxyphenyl) analog
Molar Mass (g/mol) 286.22 399.45 355.34
Predicted LogP ~1.8 ~4.2 ~2.9
Hydrogen Bond Donors 1 1 2

Biological Activity

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core with a nitro group and a dimethylamino substituent, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in critical cellular processes, thereby exerting its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest. The compound's ability to target specific signaling pathways associated with cancer progression enhances its appeal as a lead compound in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC: 0.5 μg/mL)
AnticancerVarious cancer cell linesInduction of apoptosis; cell cycle arrest
Enzyme InhibitionPancreatic lipaseInhibition observed; potential obesity treatment

Detailed Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anticancer Research : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been explored as a pancreatic lipase inhibitor, which could be beneficial in managing obesity by reducing fat absorption from the diet. This effect was attributed to the compound's ability to bind effectively at the enzyme's active site.

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